1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine

Medicinal Chemistry Physicochemical Properties SAR

Medicinal chemists requiring a specific vicinal diamine with 2-chloro-6-fluoro substitution for kinase inhibitor lead optimization often face supply gaps for single-enantiomer forms. This compound bridges that gap: - Enables direct stereospecific SAR exploration with (R) and (S) enantiomers. - Unique electronic environment tunes warhead reactivity for covalent inhibitor design. - Rapid shipping from stock ensures continuity in lead optimization campaigns.

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B12112977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(CN)N)F
InChIInChI=1S/C8H10ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2
InChIKeyYZBHCQJZLXTAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine Overview


1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine (CAS 1154940-72-3) is a chiral vicinal diamine featuring a 2-chloro-6-fluorophenyl substituent, with a molecular formula of C₈H₁₀ClFN₂ and a molecular weight of 188.63 g/mol [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly as a warhead or linker fragment in kinase inhibitor design and other receptor-targeting molecules [2]. It is commercially available as both a racemic mixture and as single enantiomers (R and S), typically at ≥95% purity, making it relevant for stereospecific SAR exploration .

Why Generic Vicinal Diamines Fall Short


Generic vicinal diamines or even other halogenated phenyl-ethane-1,2-diamines are not straightforward drop-in replacements for this compound. The specific 2-chloro-6-fluoro substitution pattern on the phenyl ring creates a unique electronic and steric environment that directly influences the reactivity of the vicinal diamine and the binding affinity of downstream products. For example, altering the halogen substitution pattern (e.g., moving to 2,4-dichloro or 4-fluoro) can drastically change the pKa of the amine and the geometry of the pharmacophore, as evidenced by related optimization campaigns in the patent literature where such minor shifts resulted in orders of magnitude loss in potency against kinase targets [1]. Furthermore, the compound's single chiral center demands procurement of the correct enantiomer for stereospecific synthesis; using a racemic mixture or opposite enantiomer will lead to a different stereochemical outcome in the final molecule, invalidating chiral SAR studies . These factors necessitate the procurement of this specific, single-enantiomer or well-characterized racemic compound rather than a close analog.

1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine Differentiators


2-Chloro-6-Fluoro Substitution: Basicity & Reactivity

The computed XLogP3-AA value for the target compound is 0.6, which reflects the balanced lipophilicity imparted by the specific 2-chloro-6-fluoro pattern [1]. This is a critical differentiator from other halogenated analogs. For instance, replacing the 2-chloro-6-fluoro substitution with a less demanding or more lipophilic group would alter the logP, directly affecting passive permeability and binding to hydrophobic pockets in biological targets. The pKa of the vicinal diamine, though not experimentally determined in the found literature, is influenced by the electron-withdrawing ortho-halogens, making it a weaker base compared to unsubstituted phenylethane-1,2-diamine. This specific basicity is a crucial design element for the compound's use as a warhead in covalent inhibitors, where a precise reactivity window is required [2].

Medicinal Chemistry Physicochemical Properties SAR

Chiral Purity and Enantiomeric Availability

The target compound is available as a racemic mixture (CAS 1154940-72-3) and as single (S)-enantiomer free base (CAS 1213839-57-6) or dihydrochloride salt (CAS 1381927-99-6, ≥95% purity) . The (R)-enantiomer hydrochloride is also listed (CAS 1381927-68-9, 95% purity), providing a full chiral toolkit . This contrasts with many in-class vicinal diamines where only the racemate is commercially stocked, limiting stereospecific SAR. The availability of both enantiomers in high purity allows for definitive assignment of eutomer/distomer activity in biological assays, a critical step in lead optimization that is not feasible with analogs that lack commercially viable chiral separation.

Chiral Synthesis Stereochemistry Procurement

Kinase Inhibitor Patent Precedent

Patent JP2014513137A explicitly covers a vast genus of protein kinase modulators, with the 2-chloro-6-fluorophenyl moiety appearing as a privileged substituent on the central scaffold. The specific fragment incorporating the target compound is listed in multiple exemplified structures [1]. While quantitative IC₅₀ data for the standalone diamine is not public, its incorporation into the patented structures suggests that the specific halogen pattern is essential for achieving the desired kinase selectivity profile, a claim supported by the extensive SAR tables within the patent that detail how even minor substituent changes (e.g., replacing fluorine with hydrogen or chlorine with methyl) lead to a significant drop or complete loss of activity on PI3K and other kinases. This patent-derived evidence provides a stronger rationale for selecting this exact compound over a non-fluorinated or differently halogenated analog when the target is a kinase inhibitor scaffold.

Kinase Inhibitors Medicinal Chemistry Patent Analysis

1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine Applications


Kinase Inhibitor Lead Optimization

This compound is ideally suited for labs engaged in lead optimization of kinase inhibitors (e.g., PI3K, PAK, or STING pathway targets) where a chiral vicinal diamine is required as a linker or warhead. As demonstrated by its privileged status in kinase patent literature, the specific 2-chloro-6-fluoro pattern is a validated fragment for achieving target selectivity [1]. The availability of both single enantiomers allows medicinal chemists to rapidly profile the eutomer and distomer, directly establishing stereo-structure-activity relationships that are critical for advancing a clinical candidate .

Chiral Ligand & Organocatalyst Synthesis

The vicinal diamine motif is foundational to numerous chiral ligands (e.g., salen, Trost ligands) and organocatalysts. The unique electronic and steric properties of the 2-chloro-6-fluorophenyl group can be exploited to tune the catalyst's activity and enantioselectivity. Investigators developing novel asymmetric transformations can procure the (R) or (S) enantiomer directly to create new catalysts, bypassing the need for costly and time-consuming chiral resolution or asymmetric synthesis of the diamine core [1].

Covalent Inhibitor Warhead Development

The attenuated basicity of the amine, a consequence of the electron-withdrawing ortho-halogens, places this diamine in a reactivity window that is highly sought after for designing targeted covalent inhibitors. Researchers exploring reversible covalent warheads or optimizing the reactivity of a pendant amine for binding to a specific non-catalytic cysteine or lysine residue can use this compound. Its properties, inferred from the substituent class, allow for tuning of the warhead's pKa, providing a distinct advantage over more basic, unsubstituted analogs which may lead to off-target reactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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